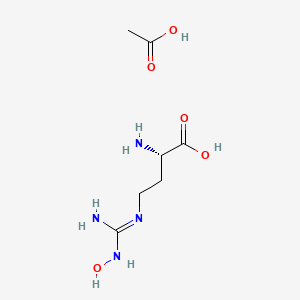

Nor NOHA monoacetate

Description

BenchChem offers high-quality Nor NOHA monoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nor NOHA monoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Nor-NOHA Monoacetate's Effect on Nitric Oxide Synthase (NOS) Competition

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic fate of L-arginine represents a critical control point in numerous physiological and pathological processes. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this single substrate, leading to vastly different biological outcomes.[1][2][3] Arginase hydrolyzes L-arginine to L-ornithine and urea, fueling pathways for cell proliferation and collagen synthesis, while NOS oxidizes it to produce nitric oxide (NO) and L-citrulline, mediating vasodilation, neurotransmission, and immune responses.[4][5] An imbalance in this competition, often characterized by upregulated arginase activity, can deplete L-arginine pools available to NOS, leading to endothelial dysfunction and contributing to diseases like hypertension, atherosclerosis, and diabetes.[4][6][7] This guide focuses on Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent and selective arginase inhibitor, as a critical pharmacological tool to investigate and manipulate this enzymatic competition. Unlike its precursor NOHA, nor-NOHA does not directly inhibit or act as a substrate for NOS, making it an ideal instrument for specifically studying the consequences of arginase inhibition on NO production.[1][7] We will explore the mechanism of nor-NOHA, its impact on L-arginine bioavailability for NOS, and provide detailed protocols for researchers to quantify these effects in experimental systems.

The L-Arginine Crossroads: A Tale of Two Enzymes

In virtually all mammalian cells, L-arginine is not merely a building block for proteins but a crucial substrate for two competing enzymatic pathways that dictate cellular function and fate.[2][3]

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the five-electron oxidation of L-arginine to produce NO, a transient gaseous signaling molecule, and L-citrulline.[8][9] The constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), produce low levels of NO for vasodilation and neurotransmission, respectively. The inducible isoform (iNOS) can be expressed in immune cells like macrophages to generate large, cytotoxic bursts of NO in response to inflammatory stimuli.[10][11][12]

-

Arginase: This enzyme exists in two isoforms. Arginase I, a cytosolic enzyme, is highly expressed in the liver as a component of the urea cycle.[2] Arginase II is a mitochondrial enzyme found in extrahepatic tissues, including the kidneys, and is implicated in regulating cellular L-arginine levels.[2] By hydrolyzing L-arginine to L-ornithine and urea, arginase provides the precursor for the synthesis of polyamines and proline, which are essential for cell growth, proliferation, and collagen deposition.[4]

The competition is fierce and physiologically significant. Because the Michaelis constant (Km) of NOS for L-arginine is much lower than that of arginase, NOS should theoretically be saturated under normal physiological conditions.[5] However, the "arginine paradox" describes the observation that supplemental L-arginine can still increase NO production, suggesting that intracellular L-arginine availability is spatially restricted or actively depleted. Upregulated arginase activity is a key mechanism behind this paradox, effectively shunting L-arginine away from NOS and thereby limiting NO production.[4][6]

Data Presentation: Inhibitory Profile of Nor-NOHA

The efficacy of an inhibitor is quantified by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. Nor-NOHA demonstrates potent inhibition of both major arginase isoforms.

| Compound | Target Enzyme | IC50 Value | Comments | Reference(s) |

| nor-NOHA | Rat Liver Arginase (Type I) | ~0.5 µM | Highly potent against the liver isoform. | [13] |

| nor-NOHA | Human Arginase II | Exhibits 10-fold selectivity over Type I | More selective for the extrahepatic isoform. | [14][15][16] |

| nor-NOHA | General/Mixed Isoforms | ~2 µM | Potent reversible, competitive inhibition. | [14][15] |

| nor-NOHA | Murine Macrophage Arginase | ~10-12 µM | Effective in cellular models of inflammation. | [1] |

| NOHA | Murine Macrophage Arginase | ~400 µM | ~40-fold less potent than nor-NOHA. | [1] |

Table 1: Comparative inhibitory potency of nor-NOHA monoacetate.

Experimental Protocols & Workflows

To empirically validate the effect of nor-NOHA on the arginase-NOS axis, a series of well-defined assays are required.

Protocol 1: Arginase Activity Assay (Colorimetric)

This protocol measures the amount of urea produced from the hydrolysis of L-arginine, which is a direct indicator of arginase activity. [17] A. Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5) with 0.1% Triton X-100 and protease inhibitors.

-

Activation Buffer: 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).

-

Substrate: 0.5 M L-arginine (pH 9.7).

-

Acidic Solution: H2SO4/H3PO4/H2O (1:3:7 v/v/v).

-

9% α-isonitrosopropiophenone (ISPF) in 100% ethanol.

-

96-well microplate and plate reader (540 nm).

B. Procedure:

-

Sample Preparation: Homogenize cells or tissue in Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate). Determine protein concentration using a BCA or Bradford assay.

-

Enzyme Activation: Mix 50 µL of lysate with 50 µL of Activation Buffer. Heat at 56°C for 10 minutes.

-

Treatment & Reaction: In separate tubes, add 50 µL of the activated lysate to tubes containing your experimental conditions (e.g., vehicle or varying concentrations of nor-NOHA).

-

Initiate Hydrolysis: Add 50 µL of 0.5 M L-arginine to each tube. Incubate at 37°C for 60 minutes.

-

Stop Reaction & Develop Color: Stop the reaction by adding 800 µL of the Acidic Solution. Add 25 µL of 9% ISPF.

-

Incubation: Heat the mixture at 100°C for 45 minutes. Allow cooling in the dark for 10 minutes.

-

Measurement: Transfer 200 µL from each tube to a 96-well plate. Read the absorbance at 540 nm.

-

Quantification: Calculate urea concentration based on a standard curve prepared with known urea concentrations. Normalize arginase activity to the total protein content of the lysate (e.g., in mU/mg protein).

Protocol 2: Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO2-), a stable and measurable breakdown product of NO in aqueous solution. [18][19] A. Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Nitrite Standard: Sodium nitrite (NaNO2) for generating a standard curve.

-

96-well microplate and plate reader (540-550 nm).

B. Procedure:

-

Sample Collection: Collect cell culture supernatant from cells treated with vehicle or nor-NOHA. If using lysates, ensure they are deproteinized using a spin column to avoid interference.

-

Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in the same medium as your samples.

-

Assay Plate Setup: Add 50-100 µL of your samples and standards to separate wells of a 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

-

-

Measurement: Read the absorbance at 540 nm within 30 minutes.

-

Quantification: Subtract the absorbance of a blank well (medium only) from all readings. Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Applications in Research and Drug Development

The ability to selectively inhibit arginase with nor-NOHA provides a powerful approach to study and potentially treat various pathologies.

-

Cardiovascular Disease: In conditions like hypertension, aging, and atherosclerosis, endothelial arginase is often upregulated, leading to eNOS uncoupling and reduced NO bioavailability. [4][7][20]Studies have shown that nor-NOHA can restore endothelium-dependent vasodilation in animal models and in patients with coronary artery disease, highlighting arginase as a therapeutic target. [7][21][22]* Immunology & Oncology: In the tumor microenvironment and during chronic infections, myeloid-derived suppressor cells (MDSCs) upregulate arginase, depleting local L-arginine and impairing T-cell function. [23]Nor-NOHA can be used to study how restoring L-arginine levels can enhance anti-tumor or anti-pathogen immunity.

-

Pulmonary Hypertension: Arginase activity is elevated in pulmonary hypertension, contributing to vasoconstriction and vascular remodeling. [2]Nor-NOHA is a valuable tool for investigating the therapeutic potential of arginase inhibition in this context.

Conclusion

The competition between arginase and NOS for L-arginine is a fundamental regulatory mechanism controlling nitric oxide synthesis and bioavailability. Nor-NOHA monoacetate serves as an indispensable pharmacological tool for researchers, offering potent and, crucially, selective inhibition of arginase without confounding direct effects on NOS. [1]By shunting the shared L-arginine substrate pool back towards the NOS pathway, nor-NOHA effectively increases NO production, providing a clear and measurable outcome. [1][3]The protocols and data presented in this guide offer a robust framework for scientists to explore the therapeutic potential of arginase inhibition and to further unravel the complex interplay between these two critical enzymes in health and disease.

References

-

Boucher, J. L., Moali, C., & Tenu, J. P. (1999). Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. British Journal of Pharmacology, 127(4), 833–840. [Link]

-

Jenkinson, C. P., Grody, W. W., & Cederbaum, S. D. (1996). Comparative properties of arginases. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 114(1), 107-132. [Link]

-

Chang, C. I., Liao, J. C., & Kuo, L. (2001). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology, 280(1), H342-H348. [Link]

-

Yang, Z., & Ming, X. F. (2014). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Vascular Pharmacology, 60(1), 27-35. [Link]

-

Popov, D., & Schultheiss, H. P. (2021). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 321, 532-546. [Link]

-

Clement, B. (2012). Arginine metabolism by arginase and nitric oxide synthase (NOS) and involvement in physiologic pathways. Medicinal Research Reviews, 32(1), 49-81. [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

-

Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. Cardiovascular Research, 75(2), 250-260. [Link]

-

Stuehr, D. J. (1999). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Methods in Enzymology, 301, 159-168. [Link]

-

Sikalidis, A. K., Mazor, K. M., & Lee, M. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. International Journal of Molecular Sciences, 25(12), 6393. [Link]

-

ResearchGate. (n.d.). Effect of nor-NOHA on arginase activity and amino acid levels. Retrieved from [Link]

-

Berkowitz, D. E., White, R., Li, D., Minhas, K. M., Cernetich, A., Kim, S., Burke, S., Shoukas, A. A., & Nyhan, D. (2003). Arginase reciprocally regulates nitric oxide synthase activity and contributes to endothelial dysfunction in aging blood vessels. Circulation, 108(16), 2000-2006. [Link]

-

Ng, K. P., Manjeri, A., Lee, K. L., & et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS One, 13(10), e0205254. [Link]

-

Shemyakin, A., Kövamees, O., Rafnsson, A., & et al. (2012). Arginase inhibition improves endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. Circulation, 126(25), 2943-2950. [Link]

-

Sikka, G., Pandey, D., & Berkowitz, D. E. (2011). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. Journal of Applied Physiology, 111(4), 1118-1126. [Link]

-

Coudert, A. E., Fesler, P., & Demattei, C. (2012). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R121. [Link]

-

Kumar, S., & Gurtner, G. H. (2005). Developmental changes in arginase expression and activity in the lung. American Journal of Physiology-Lung Cellular and Molecular Physiology, 289(6), L1029-L1036. [Link]

-

Rath, M., Müller, I., Kropf, P., Closs, E. I., & Munder, M. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Frontiers in Immunology, 5, 532. [Link]

-

Elya, B., Handayani, R., & Budipratiwi, Y. K. (2018). Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. Pharmacognosy Journal, 10(6). [Link]

-

Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of nor-NOHA on vascular reactivity. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). nor-NOHA (monoacetate). Retrieved from [Link]

-

Fisher Scientific. (n.d.). Tocris Bioscience Nor NOHA monoacetate 10mg. Retrieved from [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

-

Palmer, R. M., Ashton, D. S., & Moncada, S. (1988). Vascular endothelial cells synthesize nitric oxide from L-arginine. Nature, 333(6174), 664-666. [Link]

-

Förstermann, U., & Kleinert, H. (1995). Nitric oxide synthase: expression and expressional control of the three isoforms. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 351-364. [Link]

-

Demougeot, C., Prigent-Tessier, A., & Marie, C. (2012). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 14(3), R121. [Link]

-

Steppan, J., Ryoo, S., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 278. [Link]

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

-

Arzumanian, V., Stankevičius, E., Laukevičienė, A., & Kėvelaitis, E. (2003). Mechanisms of nitric oxide synthesis and action in cells. Medicina (Kaunas, Lithuania), 39(4), 307-314. [Link]

-

Panda, S., & Bahal, R. (2014). Nitric Oxide Synthases and Their Inhibitors: A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1035. [Link]

-

Li, H., & Poulos, T. L. (2005). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Biochemistry, 44(44), 14471–14479. [Link]

Sources

- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation | MDPI [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 9. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthase isoforms expression in fibroblasts isolated from human normal peritoneum and adhesion tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]

- 12. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Nor NOHA monoacetate | Other Hydrolases | Tocris Bioscience [tocris.com]

- 16. Tocris Bioscience Nor NOHA monoacetate 10mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arginase inhibition improves endothelial function in patients with coronary artery disease and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection [mdpi.com]

Methodological & Application

Nor NOHA monoacetate cell culture treatment concentration range

Introduction & Mechanism of Action

Nor-NOHA monoacetate (

By inhibiting Arginase, Nor-NOHA prevents the hydrolysis of L-Arginine into L-Ornithine and Urea.[1] This blockade shunts the intracellular L-Arginine pool towards Nitric Oxide Synthase (NOS) , significantly enhancing the production of Nitric Oxide (NO) and Citrulline. This mechanism is pivotal in:

-

Macrophage Polarization: Driving the shift from an M2 (pro-repair) to an M1 (pro-inflammatory/antimicrobial) phenotype.

-

Endothelial Function: Restoring NO bioavailability to improve vasodilation.[2]

-

Cancer Metabolism: Inducing apoptosis in Arginase-dependent tumors or those under hypoxic stress.

Mechanistic Pathway Diagram

Figure 1: Nor-NOHA blocks Arginase, redirecting L-Arginine flux toward NOS to generate Nitric Oxide.[2]

Reconstitution & Storage Protocol

Critical Note: Nor-NOHA is hygroscopic and sensitive to oxidation. Proper handling is essential to maintain potency.

Solubility Data

-

Water: Soluble up to ~100 mg/mL (highly recommended for cell culture to avoid DMSO toxicity).

-

DMSO: Soluble up to ~5 mg/mL.[1]

-

PBS (pH 7.2): Soluble up to ~10 mg/mL.[1]

Preparation Steps[3][4][5][6][7]

-

Calculate: Determine the mass required for a 10 mM or 50 mM stock solution .

-

Dissolve: Add sterile, deionized water or PBS. Vortex gently. If precipitation occurs, sonicate briefly (water bath) at room temperature.

-

Aliquot: Do NOT store the bulk solution at 4°C. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store:

Dose Optimization Strategy

Expert Insight: While the cell-free

Why? The "Arginine Competition" Factor: Nor-NOHA is a competitive inhibitor.[5][9] Standard cell culture media (DMEM, RPMI) contain high concentrations of L-Arginine (0.4 mM – 1.1 mM). High extracellular arginine competes with Nor-NOHA for the enzyme's active site. Therefore, you must use a concentration sufficient to outcompete the arginine in your media.

Recommended Concentration Ranges

| Application | Cell Type | Conc. Range | Duration | Key Outcome |

| Enzymatic Inhibition | Endothelial Cells (HUVEC) | 10 – 50 µM | 1 - 24 h | Restoration of vasodilation; >90% Arginase inhibition. |

| Macrophage Polarization | RAW 264.7, BMDM | 10 – 100 µM | 24 - 48 h | Shift to M1 phenotype; Increased NO release. |

| Apoptosis Induction | Leukemic Cells (K562) | 0.5 – 1.0 mM | 48 - 72 h | Hypoxia-specific apoptosis; metabolic starvation. |

| Parasite Control | Macrophage/Trypanosome | 500 µM | 72 h | Reduction in parasite load via NO mechanism. |

Experimental Protocol: Macrophage Polarization

This protocol describes the use of Nor-NOHA to enhance M1 polarization in RAW 264.7 macrophages.

Materials

-

Nor-NOHA Stock: 50 mM in sterile water.

-

Media: DMEM + 10% FBS (Standard Arginine conc. ~0.4 mM).[6]

-

Assay: Griess Reagent (for Nitrite/NO detection).

Workflow Diagram

Figure 2: Step-by-step workflow for treating macrophages with Nor-NOHA.

Step-by-Step Procedure

-

Seeding: Plate RAW 264.7 cells in a 24-well plate at

cells/well in 500 µL complete media. Allow to adhere overnight. -

Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media for 4 hours prior to treatment to synchronize the cell cycle and reduce background signaling.

-

Treatment:

-

Prepare fresh working solutions of Nor-NOHA in warm media.

-

Low Dose: 10 µM (Targeting specific enzymatic inhibition).

-

High Dose: 100 µM (Targeting maximal NO flux).

-

Control: Vehicle (Water) equivalent volume.

-

Positive Control: LPS (100 ng/mL) + IFN-

(Standard M1 inducer).

-

-

Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO2.

-

Readout 1 (Supernatant): Collect 50 µL of supernatant for Griess Assay . Mix 1:1 with Griess reagent, incubate 10 mins, read absorbance at 540 nm. Expect increased Nitrite in Nor-NOHA treated wells.

-

Readout 2 (Lysate): Lyse cells to measure Urea production. Expect decreased Urea in Nor-NOHA treated wells.[10]

Validation & Troubleshooting

How do you know the treatment worked?

-

Primary Validation (The "See-Saw" Effect):

-

Successful inhibition should result in Decreased Urea AND Increased Nitrite (NO) in the supernatant. If you see decreased Urea but NO does not rise, check for iNOS expression levels (Nor-NOHA only provides the substrate; the enzyme iNOS must be present).

-

-

Toxicity Check:

-

At concentrations >500 µM, monitor cell viability using MTT or Trypan Blue. High doses can induce apoptosis, particularly in cancer cells or under hypoxic conditions.

-

-

Stability Failure:

-

If results are inconsistent, the Nor-NOHA stock may have hydrolyzed. Always use fresh aliquots stored at -80°C.

-

References

-

NCATS Inxight Drugs. N-omega-hydroxy-nor-L-arginine (Nor-NOHA) Biological Profile.[1] Retrieved from [Link]

-

Ng, K. P., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions.[7][9] PLoS One.[7][6][11] Retrieved from [Link]

-

Steppan, J., et al. (2013). Arginase inhibition with Nor-NOHA improves endothelial function in diabetes. Circulation. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. nor-NOHA monoacetate - LabNet Biotecnica [labnet.es]

- 5. selleckchem.com [selleckchem.com]

- 6. Nor-NOHA monoacetate | 2250019-93-1 | MOLNOVA [molnova.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NOR-NOHA [drugs.ncats.io]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Navigating Arginase Inhibition In Vivo: A Comparative Guide to Intravenous and Intraperitoneal Administration of Nor-NOHA Monoacetate

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and protocols for the in vivo administration of Nor-NOHA monoacetate, a potent and reversible competitive inhibitor of arginase.[1][2] We delve into the critical considerations for selecting between intravenous (IV) and intraperitoneal (IP) routes of administration, offering a scientifically grounded rationale for experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies investigating the therapeutic potential of arginase inhibition in fields such as cardiovascular disease, immunology, and oncology. The protocols herein are designed to be self-validating systems, ensuring reproducibility and scientific rigor.

Introduction: The Scientific Rationale for Arginase Inhibition with Nor-NOHA Monoacetate

Arginase is a critical enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[3] In various pathological conditions, including cardiovascular diseases and cancer, upregulated arginase activity can deplete the local pool of L-arginine.[3][4] This has profound consequences, primarily through the substrate competition with nitric oxide synthase (NOS), which also utilizes L-arginine to produce the crucial signaling molecule, nitric oxide (NO).[3][5] Reduced NO bioavailability contributes to endothelial dysfunction, immune suppression, and tumor progression.[3]

Nor-NOHA (Nω-hydroxy-nor-L-arginine) monoacetate is a highly selective and potent inhibitor of arginase, exhibiting a preference for arginase II over arginase I.[1] By blocking arginase activity, Nor-NOHA monoacetate effectively increases the availability of L-arginine for NOS, thereby restoring NO production and mitigating the downstream pathological effects.[4][5] Its utility as a research tool and potential therapeutic agent has been demonstrated in various preclinical models.[6][7][8]

The choice of administration route is a pivotal decision in experimental design, directly influencing the pharmacokinetic and pharmacodynamic profile of the compound. This guide will explore the nuances of IV and IP administration of Nor-NOHA monoacetate, providing the necessary protocols to execute these studies with precision and confidence.

Intravenous (IV) vs. Intraperitoneal (IP) Administration: A Comparative Analysis

The selection of an administration route should be a deliberate choice based on the specific scientific question being addressed. IV and IP routes offer distinct advantages and disadvantages in terms of bioavailability, onset of action, and potential for first-pass metabolism.

| Feature | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Rationale and Considerations |

| Bioavailability | 100%[9] | High, but can be less than 100%[10] | IV administration delivers the compound directly into the systemic circulation, ensuring complete bioavailability. IP administration involves absorption across the peritoneal membrane into the mesenteric circulation, which then passes through the liver, potentially subjecting the compound to first-pass metabolism.[11] For Nor-NOHA, IP bioavailability in rats has been reported to be very high (98%).[10] |

| Onset of Action | Rapid and immediate[9] | Slower and more sustained compared to IV[12] | The direct entry into the bloodstream with IV administration leads to a rapid peak plasma concentration (Cmax). IP absorption is a slower process, resulting in a delayed Tmax (time to reach Cmax).[12] |

| Pharmacokinetic Profile | Characterized by a rapid distribution and elimination phase.[10][13] | Absorption phase precedes distribution and elimination, potentially leading to a longer apparent half-life.[12] | Studies in rats have shown that Nor-NOHA has a rapid elimination with a terminal half-life of approximately 30 minutes after IV administration.[10] The absorption from the peritoneal cavity can influence the overall pharmacokinetic profile. |

| Ease of Administration | Technically more challenging, requires more skill and often animal restraint. | Relatively easy and quick to perform. | IV injections, typically via the tail vein in rodents, require practice and proper technique to ensure successful administration without causing tissue damage. IP injections are less technically demanding. |

| Potential for Localized Effects | Primarily systemic effects. | Potential for high local concentrations within the peritoneal cavity before systemic absorption. | For studies investigating pathologies within the peritoneal space (e.g., peritoneal carcinomatosis), IP administration may offer a therapeutic advantage. |

| Stress to Animal | Can be more stressful due to the need for restraint and the nature of the injection. | Generally considered less stressful than IV injections. | Minimizing animal stress is a critical component of robust and ethical research. The choice of route should consider the potential for repeated dosing and the overall impact on animal welfare. |

Expert Insight: For acute studies requiring a rapid and predictable peak concentration, IV administration is the preferred route. For studies involving repeated dosing or where a slightly more sustained exposure is desired without the technical challenges of repeated IV injections, IP administration is a viable and often more practical alternative, especially given the high reported bioavailability of Nor-NOHA.[10]

Signaling Pathway: Arginase Inhibition and Restoration of Nitric Oxide Production

The primary mechanism of action of Nor-NOHA monoacetate is the competitive inhibition of arginase, which leads to a redirection of L-arginine metabolism towards the nitric oxide synthase (NOS) pathway.

Caption: Arginase and NOS compete for L-arginine. Nor-NOHA inhibits arginase, increasing L-arginine for NO production.

Experimental Protocols

These protocols are intended for use in preclinical rodent models (mice and rats). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Formulation of Nor-NOHA Monoacetate for In Vivo Administration

Nor-NOHA monoacetate is soluble in water.[1][2] For in vivo use, sterile saline is the recommended vehicle. If higher concentrations are required, a co-solvent system may be necessary.

Materials:

-

Nor-NOHA monoacetate powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Protocol for Saline-Based Formulation (Recommended):

-

Calculate the required amount of Nor-NOHA monoacetate based on the desired final concentration and volume.

-

Aseptically weigh the Nor-NOHA monoacetate powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile 0.9% saline to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

-

Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

-

Store the prepared solution at 2-8°C for short-term use (up to 24 hours) or aliquot and store at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Alternative Co-Solvent Formulation (for higher concentrations):

A formulation using DMSO, PEG300, Tween 80, and saline has been described for Nor-NOHA acetate.[14] This can be adapted for the monoacetate salt.

-

Prepare a stock solution of Nor-NOHA monoacetate in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Mix thoroughly before use. This formulation should be prepared fresh for each experiment.

Note on Formulation Choice: The saline-based formulation is preferred due to its simplicity and reduced potential for vehicle-induced effects. The co-solvent formulation should only be used when necessary and with appropriate vehicle controls in the experimental design.

Protocol for Intravenous (IV) Tail Vein Injection in Mice

This protocol describes a bolus injection into the lateral tail vein.

Caption: Workflow for intravenous tail vein injection in mice.

Step-by-Step Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the injection volume. To facilitate visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 45°C) for a short period.

-

Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

-

Syringe Preparation: Draw the calculated volume of the sterile Nor-NOHA monoacetate solution into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.

-

Vein Identification: Identify one of the lateral tail veins. Gently wipe the tail with 70% ethanol to clean the injection site.

-

Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.

-

Injection: Once the needle is correctly positioned within the vein, slowly inject the solution. You should not feel significant resistance. If a subcutaneous bleb forms, the needle is not in the vein and should be carefully repositioned.

-

Withdrawal and Hemostasis: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol describes the injection of Nor-NOHA monoacetate into the peritoneal cavity.

Caption: Workflow for intraperitoneal injection in mice.

Step-by-Step Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

-

Restraint: Manually restrain the mouse using the scruffing technique to expose the abdomen.

-

Syringe Preparation: Draw the calculated volume of the sterile Nor-NOHA monoacetate solution into a 1 mL syringe fitted with a 25-27 gauge needle.

-

Injection Site Identification: Locate the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.

-

Needle Insertion: Insert the needle, with the bevel facing up, at approximately a 30-45 degree angle to the abdominal wall.

-

Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate incorrect needle placement.

-

Injection: Inject the solution into the peritoneal cavity.

-

Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Post-Injection Monitoring: Monitor the animal for any signs of distress.

Dosing Recommendations

The optimal dose of Nor-NOHA monoacetate will depend on the specific animal model and the research question. The following table provides a summary of doses used in the literature.

| Animal Model | Dose | Route | Application | Reference |

| Sprague-Dawley Rats | 100 mg/kg | IV | Ischemia-reperfusion injury | [7] |

| Wistar Rats | 30 mg/kg | IV & IP | Pharmacokinetic study | [13] |

| BALB/c Mice | 20 mg/kg | Peritumoral | Tumor growth inhibition | [8] |

| Mice | 0.04 mg/g (40 mg/kg) | IP | Tuberculosis infection | [6] |

Expert Insight: For initial studies, a dose-response experiment is recommended to determine the optimal dose for the desired biological effect in your specific model. Based on the available literature, a starting dose in the range of 20-40 mg/kg for IP administration and a higher dose of up to 100 mg/kg for acute IV studies in rats can be considered.

Validation of Arginase Inhibition In Vivo

To ensure that the administration of Nor-NOHA monoacetate is producing the intended biological effect, it is crucial to incorporate methods for validating arginase inhibition.

Measurement of Arginase Activity in Tissue Homogenates

Arginase activity can be measured colorimetrically by quantifying the amount of urea produced from L-arginine. Several commercial kits are available for this purpose.

Principle: Arginase in the tissue homogenate converts L-arginine to urea and L-ornithine. The urea produced is then reacted with a chromogen to produce a colored product that can be measured spectrophotometrically.

Brief Protocol:

-

Tissue Homogenization: Homogenize harvested tissues (e.g., liver, heart, tumor) in ice-cold assay buffer provided in the kit.[15]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[15]

-

Arginase Reaction: Incubate the supernatant with an L-arginine substrate solution at 37°C.[16][17]

-

Urea Detection: Stop the reaction and add the urea detection reagents.

-

Spectrophotometry: Measure the absorbance at the appropriate wavelength (typically around 570 nm) and calculate the arginase activity based on a urea standard curve.[15]

Quantification of Plasma Amino Acids

Inhibition of arginase is expected to alter the plasma concentrations of L-arginine and its metabolites. Specifically, one would anticipate a decrease in L-ornithine and an increase in L-citrulline (as more L-arginine is shunted to the NOS pathway).

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of amino acids in plasma.[18][19][20]

Sample Collection and Processing:

-

Collect blood samples (e.g., via cardiac puncture or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

For analysis, plasma proteins are precipitated, and the supernatant is used for LC-MS/MS analysis.[18]

Expected Outcome: Successful in vivo arginase inhibition by Nor-NOHA monoacetate should result in a statistically significant decrease in the plasma ornithine/arginine ratio and an increase in the citrulline/arginine ratio.[13]

Conclusion

The in vivo administration of Nor-NOHA monoacetate is a powerful tool for investigating the role of arginase in health and disease. The choice between intravenous and intraperitoneal administration is a critical experimental parameter that should be made based on the desired pharmacokinetic profile and the specific aims of the study. The protocols provided in this guide, coupled with the methods for validating arginase inhibition, offer a robust framework for conducting rigorous and reproducible preclinical research.

References

- Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Cardiovascular Research, 106(3), 518-527.

- Geyer, J. W., & Dabich, D. (1971). Rapid method for determination of arginase activity in tissue homogenates. Analytical Biochemistry, 39(2), 412-417.

- Buga, G. M., Singh, R., Pervin, S., Rogers, N. E., Schmitz, D. A., Jenkinson, C. P., Cederbaum, S. D., & Ignarro, L. J. (1996). Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 93(17), 8843-8848.

- Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit.

- Berkowitz, D. E., White, R., Li, D., Minhas, K. M., Cernetich, A., Kim, S., ... & Shoukas, A. A. (2003). Arginase reciprocally regulates nitric oxide synthase activity and contributes to endothelial dysfunction in aging blood vessels.

- Chicoine, L. G., Paffett, M. L., Young, T. L., & Nelin, L. D. (2004). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(1), L60-L68.

- Worthington Biochemical Corpor

- Holt, A., & Wotherspoon, A. T. (2008). Arginase II inhibition prevents nitrate tolerance. British Journal of Pharmacology, 155(3), 394-402.

- Sigma-Aldrich. (n.d.). Arginase Activity Colorimetric Assay Kit (MAK112).

- Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2020). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 12(11), 1083.

- Saini, N. K., Kumar, S., Singh, D. K., Singh, A. K., Singh, A., & Singh, R. K. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. International Journal of Molecular Sciences, 25(11), 6061.

- MedChemExpress. (n.d.).

- Tocris Bioscience. (n.d.).

- Jones, J. W., Davis, K. L., Carmany, D. L., Harrison, D. J., & Johnson, C. S. (2014). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species. Analytical and Bioanalytical Chemistry, 406(19), 4663-4675.

- Munder, M., Kropf, P., Luckner-Minden, C., Bauer, T., & Modolell, M. (2006). Administration of the arginase-1 inhibitor nor-NOHA in vivo rescues T cell dysfunction and inhibits tumor growth. The Journal of Immunology, 176(11), 6641-6648.

- Novus Biologicals. (n.d.). Arginase Assay Kit.

- Charles River Laboratories. (n.d.). Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma.

- R&D Systems. (n.d.).

- Inxight Drugs. (n.d.). NOR-NOHA.

- Wielders, J. P., & Verheul, H. M. (2010). Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction.

- Jones, J. W., Davis, K. L., Carmany, D. L., Harrison, D. J., & Johnson, C. S. (2014). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species.

- Jou, S. C., Lin, H. D., & Lin, C. H. (2013). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS.

- Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 12.

- ResearchGate. (n.d.). Pharmacokinetics of oral (PO), intraperitoneal (IP), and intravenous (IV)

- MOLNOVA. (n.d.).

- Mac-Redmond, R., C-S, K., M, P., & J, M. (2008). Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats. Pharmacological Reports, 60(5), 721-728.

- Selleck Chemicals. (n.d.).

- Arcos, M. (2025, May 29). What is the difference between IV and PO pharmacokinetic studies?. LinkedIn.

- MedChemExpress. (n.d.).

- ResearchGate. (n.d.).

- Czapski, G. A., G, K., M, P., & J, M. (2013). Comparative pharmacokinetics of N(ω)

- TargetMol. (n.d.).

Sources

- 1. Nor NOHA monoacetate | Other Hydrolases | Tocris Bioscience [tocris.com]

- 2. Nor-NOHA monoacetate | 2250019-93-1 | MOLNOVA [molnova.com]

- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the difference between IV and PO pharmacokinetic studies? [synapse.patsnap.com]

- 10. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. bevital.no [bevital.no]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting precipitation of Nor NOHA monoacetate in aqueous buffers

Technical Support Center: Troubleshooting Nor-NOHA Monoacetate Precipitation

Introduction: The Chemistry of Stability

Welcome to the Technical Support Center. I am your Senior Application Scientist. You are likely here because your Nor-NOHA monoacetate (

Nor-NOHA is a potent, reversible arginase inhibitor.[1][2][3][4] Chemically, it is an amino acid analog provided as an acetate salt.[1][5] The "precipitation" users encounter is rarely a degradation of the molecule itself but rather a physical phase separation driven by ionic strength, pH shock, or the "salting-out" effect.

This guide treats your protocol as a chemical system. We will stabilize that system.

Module 1: Critical Solubility Parameters

Before mixing, review the physical limits of Nor-NOHA monoacetate. Exceeding these boundaries is the primary cause of precipitation.

Table 1: Solubility & Stability Data

| Parameter | Limit / Specification | Notes |

| Max Solubility (Water) | ~30–50 mg/mL | Best solvent for initial stock. Acidic pH (~5.0). |

| Max Solubility (PBS pH 7.2) | ~10 mg/mL | Critical Threshold. High salt promotes precipitation. |

| Max Solubility (DMSO) | ~5–10 mg/mL | Good for organic stocks, but check biological tolerance. |

| Molecular Weight | 236.23 g/mol | Use this for molarity calculations (Monoacetate salt). |

| Storage (Solid) | -20°C | Hygroscopic.[5] Keep desiccated. |

| Storage (Aqueous Stock) | -20°C or -80°C | Do not store >24h at 4°C. Unstable in solution long-term. |

Expert Insight: The monoacetate salt creates an acidic environment when dissolved in water. When you add this directly to a high-molarity buffer (like 10x PBS), the sudden pH shift and high ionic strength can force the molecule out of solution before it disperses.

Module 2: The "Safe-Solubilization" Protocol

To prevent precipitation, do not add the powder directly to the buffer. Follow this Two-Step Solubilization Workflow .

Step-by-Step Methodology

-

Prepare the Primary Stock (Water):

-

Dissolve Nor-NOHA monoacetate powder in degassed, deionized water (or sterile water) to a concentration of 20–50 mg/mL .

-

Why? It is highly soluble in water. This ensures the crystals are fully dissociated.

-

Action: Vortex gently. If particles persist, sonicate for 5–10 seconds.

-

-

Dilute into Buffer (The "Drop-in" Technique):

-

Slowly add the concentrated water stock to your experimental buffer (e.g., PBS) while stirring or vortexing.

-

Target: Ensure the final concentration in PBS does not exceed 10 mg/mL .

-

Why? This gradual introduction prevents local areas of supersaturation that trigger nucleation (crystal growth).

-

-

Filtration (Sterilization):

-

Pass the solution through a 0.22 µm PVDF or PES filter .

-

Note: Do not use nylon filters if avoidable, as some amino acid analogs can bind non-specifically, reducing actual concentration.

-

Visual Workflow: Solubilization Logic

Figure 1: The "Safe-Solubilization" workflow prioritizes dissolving in water first to avoid ionic shock.

Module 3: Troubleshooting FAQs

These scenarios address specific failure points reported by users.

Scenario A: "My solution turned cloudy immediately upon adding PBS."

-

Diagnosis: You likely exceeded the solubility product (

) or experienced the "Salting Out" effect. -

The Fix:

-

Check your calculation. Is the final concentration >10 mg/mL?

-

If yes, dilute immediately with more PBS.

-

If no, did you add powder directly to PBS? If so, switch to the Water Stock method (Module 2).

-

Rescue: Warm the solution to 37°C for 5–10 minutes and sonicate. If it clears, use immediately. If not, filter (but acknowledge concentration loss).

-

Scenario B: "Crystals appeared after thawing my stock solution."

-

Diagnosis: Freeze-concentration effect. As water freezes, solutes are pushed into a hyper-concentrated liquid pocket, causing precipitation that doesn't redissolve easily upon thawing.

-

The Fix:

-

Do not refreeze. Nor-NOHA stocks should be single-use aliquots.

-

Sonicate the vial in a water bath at 30°C–37°C until clear.

-

Vortex vigorously.

-

Scenario C: "The pH of my medium changed after adding Nor-NOHA."

-

Diagnosis: Nor-NOHA monoacetate is acidic.

-

The Fix:

-

If using a low-capacity buffer (like unbuffered saline), the pH will drop.

-

Action: Use a buffered system (PBS, HEPES) with sufficient capacity (at least 10mM buffer strength). Check pH after addition; adjust with dilute NaOH if strictly necessary, but be careful—high pH can degrade the inhibitor.

-

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose the root cause of precipitation in your current sample.

Figure 2: Diagnostic decision tree for identifying the cause of precipitation.

References & Authoritative Sources

-

Cayman Chemical. Nor-NOHA (acetate) Product Information & Solubility Data.[2][6] (Item No. 10006861).

-

[5]

-

-

Tocris Bioscience. Nor NOHA monoacetate Technical Data.[7] (Catalog No. 4834).

-

Custot, J., et al. (1997). The new alpha-amino acid N(omega)-hydroxy-nor-L-arginine: a high-affinity inhibitor of arginase well adapted to bind to its manganese cluster.[1] Journal of the American Chemical Society.[1][5]

-

MedChemExpress. Nor-NOHA monoacetate Solubility & Preparation. (Cat.[2][6][8][9] No. HY-112885).[8]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. netascientific.com [netascientific.com]

- 3. Nor-NOHA monoacetate | 2250019-93-1 | MOLNOVA [molnova.com]

- 4. nor-NOHA (acetate) | CAS 1140844-63-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cayman Chemical norNOHA acetate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. Tocris Bioscience Nor NOHA monoacetate 10mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. abmole.com [abmole.com]

Validation & Comparative

Technical Comparison Guide: Nor-NOHA Monoacetate vs. DFMO for Polyamine Synthesis Inhibition

Part 1: Executive Summary & Strategic Positioning

In the manipulation of polyamine metabolism, researchers often face a binary choice between Nor-NOHA monoacetate and DFMO (Eflornithine) . While both agents ultimately reduce polyamine pools, they act at distinct metabolic checkpoints with vastly different biological consequences.

-

DFMO (Difluoromethylornithine): The "Sledgehammer." It is a suicide inhibitor of Ornithine Decarboxylase (ODC), the rate-limiting step committed to polyamine synthesis.[1][2] It is the gold standard for blocking proliferation but causes an accumulation of upstream ornithine.

-

Nor-NOHA (Nω-hydroxy-nor-L-arginine) Acetate: The "Valve Controller." It is a potent, reversible inhibitor of Arginase (ARG1/ARG2). By blocking the conversion of Arginine to Ornithine, it starves the polyamine pathway at the source while simultaneously shunting Arginine toward Nitric Oxide Synthase (NOS).

Decision Heuristic:

-

Choose DFMO if your primary endpoint is cell cycle arrest or tumor proliferation inhibition.

-

Choose Nor-NOHA if your focus is immuno-metabolism (Macrophage M1/M2 polarization) or studying the Arginine-NO axis .

Part 2: Mechanistic Deep Dive & Pathway Visualization

To understand the divergent effects of these inhibitors, one must visualize the Arginine-Ornithine-Polyamine axis.

The Metabolic Fork: Urea Cycle vs. Polyamine Synthesis[3]

Figure 1: The Arginine-Polyamine Axis.[3] Nor-NOHA acts upstream, preserving Arginine for NO production. DFMO acts downstream, specifically blocking Putrescine generation.

Part 3: Technical Specifications & Comparative Data

The following data aggregates kinetic parameters from mammalian enzyme assays (Rat Liver Arginase for Nor-NOHA; Mammalian ODC for DFMO).

| Feature | Nor-NOHA Monoacetate | DFMO (Eflornithine) |

| Primary Target | Arginase I & II (ARG1/ARG2) | Ornithine Decarboxylase (ODC) |

| Mechanism | Reversible, Competitive Transition-state Analog | Irreversible "Suicide" Inhibitor |

| Binding Affinity (Ki) | ~0.5 µM (Rat Liver Arginase) [1] | N/A (Irreversible); |

| Cell Culture IC50 | 10 - 20 µM (Macrophage Arginase) [2] | 0.5 - 5.0 mM (Proliferation arrest) [3] |

| Effect on Arginine | Increases (Substrate accumulation) | No direct effect |

| Effect on Ornithine | Decreases (Product depletion) | Increases (Substrate accumulation) |

| Effect on NO | Increases (Shunts Arg to iNOS) | Minimal/Indirect |

| Solubility | Water soluble (>10 mg/mL). Sensitive to oxidation. | Highly water soluble. Very stable. |

Critical Handling Note on Salt Forms

-

Nor-NOHA: Often supplied as an acetate salt (mono- or di-acetate).[4][5]

-

Calculation: Always correct for the molecular weight of the specific salt batch.

-

Stability:[4] Hygroscopic. Store desicated at -20°C. Solutions in PBS/water are stable for <24h; prepare fresh or freeze aliquots.

-

-

DFMO: Stable in solution. Can be kept at 4°C for weeks.

Part 4: Experimental Protocols & Workflows

Protocol A: Validating Arginase Inhibition (Nor-NOHA)

Objective: Confirm Nor-NOHA is blocking the Urea cycle and shifting metabolism to NO.

-

Cell Seeding: Seed RAW 264.7 macrophages (or target cells) at

cells/mL. -

Treatment:

-

Control: Vehicle (Media/PBS).

-

Stimulation (Optional): IL-4 (20 ng/mL) to induce Arginase-1 (M2 phenotype).

-

Inhibitor: Add Nor-NOHA (10 µM - 50 µM) .

-

-

Incubation: 24 - 48 hours.

-

Readout 1 (Urea Assay - The Gold Standard):

-

Lyse cells in 0.1% Triton X-100 containing protease inhibitors.

-

Activate enzyme: Add 25 µL lysate + 25 µL 10mM MnCl₂; heat at 56°C for 10 min.[6]

-

Substrate addition: Add 0.5M L-Arginine (pH 9.7); incubate 60 min at 37°C.

-

Stop & Develop: Add Acid Mixture (

1:3:7) and α-isonitrosopropiophenone.[6] Boil 30 min. -

Result: Nor-NOHA treated cells should show significantly lower absorbance at 540nm (reduced Urea) [4].

-

-

Readout 2 (Nitrite/Griess Assay):

-

Take supernatant. Mix 1:1 with Griess Reagent.

-

Result: Nor-NOHA treated cells should show higher nitrite levels (due to Arginine shunting to iNOS).

-

Protocol B: Validating ODC Inhibition (DFMO)

Objective: Confirm DFMO is arresting proliferation via polyamine depletion.

-

Cell Seeding: Seed cancer cells (e.g., Neuroblastoma or Colon Cancer) at low density (

cells/well in 96-well). -

Treatment:

-

DFMO: Titrate 0.5 mM to 5 mM . (Note: High concentration is required due to rapid ODC protein turnover, half-life ~20 mins).

-

Rescue Control (Crucial): DFMO + Putrescine (10 - 100 µM) .

-

-

Incubation: 72 - 96 hours (Polyamines deplete slowly; allow >2 cell cycles).

-

Readout:

-

MTT/CellTiter-Glo for viability.

-

Validation: DFMO should reduce viability by >50%. The Rescue Control (DFMO+Putrescine) must restore viability to near-control levels. If Putrescine does not rescue, the toxicity is off-target.

-

Part 5: Application Decision Matrix

When designing your study, use this logic flow to select the correct inhibitor.

Figure 2: Selection logic for Polyamine Inhibitors.

"Expert Tips" for the Bench

-

The "Arginine Steal" Trap: If using Nor-NOHA in co-culture (e.g., Macrophages + T-Cells), be aware that while Nor-NOHA restores Arginine levels (good for T-cells), it increases NO (which can be toxic to T-cells at high levels). Titration is key.

-

DFMO Half-Life: In vivo, DFMO has a short plasma half-life. In drinking water studies, 1-2% w/v is standard. In cell culture, do not change media frequently, or replenish DFMO with every change, as ODC protein regenerates rapidly.

-

Aminoguanidine Control: If using Nor-NOHA to study NO, use Aminoguanidine (an iNOS inhibitor) as a negative control to prove the effect is indeed NO-mediated.

Part 6: References

-

Custot, J., et al. (1996).[7] The New α-Amino Acid Nω-Hydroxy-nor-L-arginine: a High-Affinity Inhibitor of Arginase Well Adapted To Bind to Its Manganese Cluster.[4][7] Journal of the American Chemical Society.

-

Cayman Chemical. (n.d.). nor-NOHA (acetate) Product Information & Biological Activity.[4][8]

-

Bassiri, H., et al. (2015). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma.[1][9] Translational Pediatrics.

-

Chauhan, S., et al. (2024).[3] Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis.[3][6][10] Tropical Medicine and Infectious Disease.[10]

-

Selleck Chemicals. (n.d.). Nor-NOHA Acetate Datasheet and Solubility.

Sources

- 1. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) The New α-Amino Acid Nω-Hydroxy-nor-l-arginine: a High-Affinity Inhibitor of Arginase Well Adapted To Bind to Its Manganese Cluster [academia.edu]

- 8. NOR-NOHA [drugs.ncats.io]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Validating Arginase Activity: A Critical Comparison of Urea Colorimetric Assays

For researchers, scientists, and drug development professionals investigating the intricate roles of arginase in health and disease, accurate and reliable measurement of its enzymatic activity is paramount. This guide provides an in-depth, technical comparison of the widely used urea colorimetric assay for validating arginase activity, including that of its inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA). We will delve into the causality behind experimental choices, present self-validating protocols, and compare this method with a prominent alternative, offering the data and insights necessary to make informed decisions in your research.

The Central Role of Arginase: Beyond the Urea Cycle

Arginase, a manganese-dependent enzyme, is a critical component of the urea cycle, where it catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] This function is essential for the detoxification of ammonia in the liver.[1][4] However, the significance of arginase extends far beyond ureagenesis. By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][5] Consequently, dysregulation of arginase activity has been implicated in a range of pathologies, including cardiovascular diseases, cancer, and immune dysfunction, making it a compelling therapeutic target.[1][2][6][7]

There are two main isoforms of arginase in mammals, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.[3][8][9] ARG1 is a cytosolic enzyme predominantly found in the liver, while ARG2 is a mitochondrial enzyme expressed in various tissues, including the kidneys and prostate.[8][9] It is important to note that most activity assays, including the urea colorimetric method, do not distinguish between these two isoforms.[10]

Principle of the Urea Colorimetric Assay for Arginase Activity

The urea colorimetric assay is a popular method for determining arginase activity due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[5][11][12] The fundamental principle lies in the direct measurement of urea, one of the products of the arginase-catalyzed reaction. The assay typically involves two key steps:

-

Enzymatic Reaction: The sample containing arginase is incubated with an excess of L-arginine as the substrate. The arginase in the sample converts L-arginine into L-ornithine and urea.

-

Colorimetric Detection of Urea: After the enzymatic reaction, a chromogen is added that specifically reacts with the produced urea under acidic and often heated conditions to form a colored product.[11][12][13] The intensity of the color, which is directly proportional to the amount of urea produced, is then measured using a spectrophotometer at a specific wavelength, typically around 430 nm or 540-570 nm depending on the specific reagents used.[11][12][13]

dot graph TD; A[L-Arginine] -- Arginase --> B(L-Ornithine); A -- Arginase --> C(Urea); C -- "Chromogen (e.g., diacetyl monoxime)" --> D{Colored Product}; D -- "Spectrophotometry (e.g., 430 nm)" --> E[Quantification of Arginase Activity];

end Figure 1: Workflow of the Urea Colorimetric Assay for Arginase Activity.

A Self-Validating Protocol for the Urea Colorimetric Arginase Assay

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of your results.

Materials:

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 430 nm

-

Incubator at 37°C

-

Sample containing arginase (e.g., tissue homogenate, cell lysate, purified enzyme)

-

L-arginine solution (e.g., 0.5 M, pH 9.7)

-

Manganese chloride (MnCl₂) solution (e.g., 10 mM)

-

Urea standard solution (e.g., 1 mM)

-

Colorimetric urea reagent (e.g., a mixture of Reagent A and Reagent B from a commercial kit, or a solution containing diacetyl monoxime and thiosemicarbazide in an acidic medium)[14]

-

Trichloroacetic acid (TCA) or similar acid to stop the reaction

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

Experimental Protocol:

-

Sample Preparation:

-

For tissue or cell samples, homogenize or lyse in a suitable buffer on ice.[15][16] Centrifuge to remove debris and collect the supernatant.[15][16]

-

If high levels of endogenous urea are expected, it is crucial to remove it. This can be achieved using a 10 kDa spin column to separate the larger enzyme from the smaller urea molecule.[15][16][17] This step is critical for accurate background correction.

-

-

Enzyme Activation:

-

Reaction Initiation and Incubation:

-

Reaction Termination:

-

Stop the reaction by adding an acid, such as TCA. This will denature the enzyme and halt any further conversion of arginine.

-

-

Urea Standard Curve:

-

Prepare a series of urea standards of known concentrations in the same buffer as your samples. This is essential for converting the absorbance readings into absolute amounts of urea produced.

-

-

Color Development:

-

Add the colorimetric urea reagent to all wells (samples and standards).

-

Incubate the plate, often at an elevated temperature (e.g., 90-100°C) for a specific time as recommended by the reagent manufacturer, to allow for color development.[13]

-

Cool the plate to room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 430 nm) using a microplate reader.[11]

-

Essential Controls for a Self-Validating System:

-

Blank: Contains all reagents except the enzyme source (sample). This corrects for any background absorbance from the reagents themselves.

-

Sample Blank (No Substrate Control): Contains the sample and all reagents except the L-arginine substrate. This is crucial to account for any endogenous urea present in the sample that was not removed during preparation.[14]

-

Positive Control: A sample with known arginase activity (e.g., purified arginase or a previously characterized lysate) should be included to validate the assay performance.[15]

-

Inhibitor Control (for nor-NOHA validation): When testing an inhibitor like nor-NOHA, include a control with the inhibitor and the enzyme to confirm its effect on arginase activity.

Alternative Method: The Ornithine-Ninhydrin Assay

While the urea colorimetric assay is widely used, it is not without its limitations. An alternative approach is to measure the other product of the arginase reaction: L-ornithine. The ornithine-ninhydrin assay is a colorimetric method based on the reaction of ninhydrin with ornithine under acidic conditions to produce a colored product that can be measured spectrophotometrically.[19]

dot graph TD; A[L-Arginine] -- Arginase --> B(L-Ornithine); A -- Arginase --> C(Urea); B -- "Ninhydrin (acidic conditions)" --> D{Colored Product}; D -- "Spectrophotometry" --> E[Quantification of Arginase Activity];

end Figure 2: Workflow of the Ornithine-Ninhydrin Assay for Arginase Activity.

Head-to-Head Comparison: Urea Colorimetric vs. Ornithine-Ninhydrin Assays

| Feature | Urea Colorimetric Assay | Ornithine-Ninhydrin Assay |

| Principle | Measures the production of urea. | Measures the production of L-ornithine. |

| Sensitivity | Generally sensitive, with detection limits in the low U/L range.[11][20] | Can be highly sensitive. |

| Specificity | Can be prone to interference from endogenous urea in samples. | Less susceptible to interference from urea. |

| Throughput | Well-suited for high-throughput screening in 96-well plate format.[11][12] | Can also be adapted for microplate format for higher throughput.[19] |

| Ease of Use | Relatively simple and straightforward procedure.[11] | May involve a boiling step, which can be more cumbersome.[19] |

| Cost | Generally cost-effective. | Reagents can be relatively inexpensive. |

| Key Consideration | Crucial to remove or account for pre-existing urea in the sample. | The reaction with ninhydrin is not entirely specific to ornithine. |

Troubleshooting Common Issues in Urea Colorimetric Assays

| Issue | Potential Cause | Solution |

| High Background Signal | Endogenous urea in the sample. | Deplete urea from the sample using a 10 kDa spin column before the assay.[15][17] Include a "no substrate" control for each sample to subtract the background.[14] |

| Contamination of reagents with urea. | Use high-purity reagents and urea-free water. | |

| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of samples. Confirm the presence of the Mn²⁺ cofactor. |

| Incorrect assay conditions (pH, temperature). | Optimize the pH of the reaction buffer (typically around 9.5 for arginase) and ensure the incubation temperature is optimal (usually 37°C).[12] | |

| Inhibitors present in the sample. | Dilute the sample or use a purification step to remove potential inhibitors. | |

| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |

| Variation in incubation times or temperatures. | Precisely control all incubation steps. | |

| Turbidity in samples after adding urea reagent.[14] | Centrifuge the plate or individual samples and transfer the supernatant to a new plate before reading the absorbance.[14] |

Conclusion: Selecting the Right Assay for Your Research

The urea colorimetric assay remains a robust and valuable tool for validating arginase activity, particularly for high-throughput applications. Its simplicity and cost-effectiveness make it an attractive choice for many researchers. However, its susceptibility to interference from endogenous urea necessitates careful experimental design, including the crucial step of sample deproteinization and the inclusion of appropriate controls.

For studies where high levels of endogenous urea are a significant concern and cannot be easily removed, the ornithine-ninhydrin assay presents a viable alternative. Ultimately, the choice of assay will depend on the specific research question, the nature of the samples being analyzed, and the resources available. By understanding the principles, protocols, and limitations of each method, researchers can confidently and accurately measure arginase activity, paving the way for new discoveries in this important area of biomedical research.

References

-

Caldwell, R. B., Toque, H. A., Narayanan, S. P., & Caldwell, R. W. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 95(1), 87-115. [Link]

-

Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric) (BA0016). Retrieved from [Link]

-

Biocompare. (n.d.). Arginase Assay Kits. Retrieved from [Link]

-

BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Morris, S. M., Jr. (2016). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 96(4), 1249–1279. [Link]

-

Caldwell, R. W., & Perni, S. (2020). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 72(4), 888-919. [Link]

-

M-CSA. (n.d.). Arginase. Retrieved from [Link]

-

Popescu, A., et al. (2021). Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing. International Journal of Molecular Sciences, 22(21), 11689. [Link]

-

Morris, S. M., Jr. (2007). Determination of Mammalian Arginase Activity. In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

-

Wang, J., et al. (2022). Arginase: Mechanisms and Clinical Application in Hematologic Malignancy. Frontiers in Oncology, 12, 891211. [Link]

-

Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Munder, M. (2009). Arginase: an emerging key player in the mammalian immune system. British Journal of Pharmacology, 158(3), 638-651. [Link]

-

Perni, S., & Caldwell, R. W. (2024). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 76(1), 1-32. [Link]

-

Benjamin, T., & Raper, H. S. (1936). An approximative colorimetric method for the determination of urea, with an application to the detection and quantitative estimation of arginase. Proceedings of the Royal Society B: Biological Sciences, 120(819), 499-509. [Link]

-

Caldwell, R. W., & Perni, S. (2024). Biochemistry, pharmacology and in vivo function of arginases. Pharmacological Reviews, 76(1), 1-32. [Link]

-

Costa, M., et al. (2020). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. International Journal of Molecular Sciences, 21(15), 5293. [Link]

-

Oyekan, A. O., & Omonkhua, A. A. (2009). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. The open clinical chemistry journal, 2, 1-6. [Link]

-

Immusmol. (2023, May 22). Assessing Arginase activity through an easy-to-use immunoassay now possible!. Retrieved from [Link]

-

Spector, E. B., Rice, S. C., & Cederbaum, S. D. (1983). Comparison of arginase activity in red blood cells of lower mammals, primates, and man. American journal of human genetics, 35(6), 1133–1140. [Link]

-

Corraliza, I. M., Campo, M. L., Soler, G., & Modolell, M. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of immunological methods, 174(1-2), 231–235. [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Arginase Assay Kit (DARG-100). Retrieved from [Link]

-

Garg, A., & Mahajan, S. (2001). A novel colorimetric method for assaying arginase activity. Clinical chemistry, 47(9), 1686–1687. [Link]

-

Spector, E. B., Rice, S. C., Kern, R. M., Hendrickson, R., & Cederbaum, S. D. (1983). Comparison of arginase activity in red blood cells of lower mammals, primates, and man: evolution to high activity in primates. American journal of human genetics, 35(6), 1133–1140. [Link]

-

Sumi, T., et al. (1982). Simple and Rapid Method for Determination of Arginase Activity in a Dried Blood Spot on Filter Paper and Hemolysate. Rinsho byori. The Japanese journal of clinical pathology, 30(3), 244-248. [Link]

-

Keenan, K. (n.d.). Enzyme and Protein Assays. Retrieved from [Link]

Sources

- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]